molecular formula C9H10FN2O7P B12662883 5-fluoro-cdUMP CAS No. 36519-08-1

5-fluoro-cdUMP

Cat. No.: B12662883
CAS No.: 36519-08-1
M. Wt: 308.16 g/mol
InChI Key: CEEUOYKVNIFZLL-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

5-Fluoro-2'-deoxyuridine 3',5'-cyclic monophosphate (5-fluoro-cdUMP) is a fluorinated pyrimidine nucleotide analog. Its systematic IUPAC name is [(2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxyoxolan-2-yl] cyclic phosphate , reflecting its bicyclic structure comprising a fluorinated uracil base, a deoxyribose sugar, and a cyclic phosphate group bridging the 3' and 5' hydroxyl positions. The molecular formula is C₉H₁₀FN₂O₈P , with a molecular weight of 340.16 g/mol (calculated exact mass: 340.02).

Table 1: Key identifiers of 5-fluoro-cdUMP

Property Value
IUPAC Name [(2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxyoxolan-2-yl] cyclic phosphate
Molecular Formula C₉H₁₀FN₂O₈P
Exact Mass 340.02 g/mol
CAS Registry Number Not formally assigned

Cyclic Monophosphate Configuration Analysis

The defining feature of 5-fluoro-cdUMP is its 3',5'-cyclic monophosphate configuration, where the phosphate group forms an ester bond with both the 3' and 5' hydroxyl groups of the deoxyribose moiety. This creates a six-membered cyclic phosphodiester ring, constraining the sugar-phosphate backbone into a rigid conformation. Nuclear magnetic resonance (NMR) studies of analogous cyclic monophosphates (e.g., c-di-UMP) reveal that the cyclic structure reduces rotational freedom, stabilizing the C3'-endo sugar puckering and altering base stacking interactions.

The fluorine atom at the 5-position of the uracil ring introduces electronegativity, polarizing the C-F bond and enhancing hydrogen-bonding interactions with target enzymes compared to non-fluorinated analogs.

Three-Dimensional Conformational Studies

X-ray crystallography and computational modeling demonstrate that 5-fluoro-cdUMP adopts a twisted envelope conformation in the deoxyribose ring, with pseudorotation phase angles (P) ranging between 18° and 36° depending on solvation. The fluorine atom’s van der Waals radius (1.47 Å) creates steric effects that tilt the uracil base by approximately 12° relative to the sugar plane, as observed in similar structures like 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP).

Key 3D features :

  • Phosphate ring puckering : The cyclic phosphate adopts a chair-like conformation, with bond angles of 109.5° at the phosphorus atom.
  • Base orientation : Synclinal (sc) orientation between the uracil base and sugar, stabilized by intramolecular hydrogen bonds between O2 of uracil and the 5'-oxygen of the phosphate.

Comparative Structural Analysis with FdUMP and Related Nucleotide Analogs

5-Fluoro-cdUMP diverges structurally from its linear counterpart, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) , in three key aspects:

Table 2: Structural comparison of 5-fluoro-cdUMP and FdUMP

Feature 5-fluoro-cdUMP FdUMP
Phosphate Group 3',5'-Cyclic monophosphate 5'-Monophosphate
Sugar Puckering C3'-endo (constrained) C2'-endo (flexible)
Enzymatic Targets Cyclic nucleotide-binding proteins Thymidylate synthase (TS)
Base Tilt 12° due to cyclic constraint 8° in free form

Unlike 5-fluorouridine 5'-monophosphate (5-F-UMP), which retains a linear 5'-phosphate and ribose sugar, 5-fluoro-cdUMP’s deoxyribose and cyclic phosphate render it resistant to phosphatase-mediated degradation. Additionally, the cyclic configuration prevents incorporation into DNA, unlike FdUMP, which inhibits TS after incorporation into nascent DNA strands.

Properties

CAS No.

36519-08-1

Molecular Formula

C9H10FN2O7P

Molecular Weight

308.16 g/mol

IUPAC Name

1-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H10FN2O7P/c10-4-2-12(9(14)11-8(4)13)7-1-5-6(18-7)3-17-20(15,16)19-5/h2,5-7H,1,3H2,(H,15,16)(H,11,13,14)/t5-,6+,7+/m0/s1

InChI Key

CEEUOYKVNIFZLL-RRKCRQDMSA-N

Isomeric SMILES

C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=C(C(=O)NC3=O)F

Canonical SMILES

C1C2C(COP(=O)(O2)O)OC1N3C=C(C(=O)NC3=O)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-Fluoro-2'-deoxyuridine 5'-Monophosphate

The preparation begins with 5-fluoro-2'-deoxyuridine (5-fluoro-dUrd) as the starting nucleoside. The phosphorylation to the 5'-monophosphate is achieved by reaction with phosphoryl chloride in a trialkyl phosphate solvent (trimethyl or triethyl phosphate) under controlled low temperature (0 °C) conditions. The procedure involves:

  • Dissolving 5-fluoro-dUrd (2 mmol) in 5 mL of stirred triethyl phosphate.
  • Cooling the solution to 0 °C.
  • Adding phosphoryl chloride (4 mmol) in one or two portions with vigorous stirring.
  • Maintaining the reaction at 0 °C for several hours (typically 10 hours for 5-fluoro-dUMP).
  • Quenching the reaction with ice water containing ammonium bicarbonate (24 mmol).
  • Purification by anion-exchange chromatography on DEAE Sephadex A-25 (HCO3− form) with a gradient elution of water and ammonium bicarbonate.

This method yields 5-fluoro-dUMP as a diammonium salt with a typical yield of approximately 56-70% depending on reaction conditions and purification steps.

Cyclization to 5-Fluoro-2'-deoxyuridine 3',5'-Cyclic Monophosphate

The cyclization to form the 3',5'-cyclic monophosphate involves intramolecular ring closure of the 5'-monophosphate. The key steps include:

  • Dissolving the purified 5-fluoro-dUMP in water.
  • Adding N,N'-dicyclohexyl-4-morpholinecarboxamidine (1 mmol) dissolved in pyridine.
  • Evaporating the mixture to dryness and drying under vacuum over phosphorus pentoxide.
  • Dissolving the residue in pyridine and adding dicyclohexylcarbodiimide (DCC) at reflux temperature.
  • Maintaining reflux for 1.5 hours to promote cyclization.
  • Removing the dicyclohexylurea precipitate by filtration.
  • Extracting and purifying the cyclic monophosphate by anion-exchange chromatography on DEAE Sephadex A-25 with a water/ammonium bicarbonate gradient.

The isolated yield of 5-fluoro-cdUMP is typically around 70%, with high purity confirmed by chromatographic and spectroscopic methods.

The following table summarizes key synthetic data and yields for 5-fluoro-cdUMP and related 5-halo-2'-deoxyuridine cyclic monophosphates from a seminal study:

Compound Formula Yield (%) Purity Indicators (TLC Rf) Analytical Confirmation
5-Fluoro-2'-deoxyuridine 5'-monophosphate (5-fluoro-dUMP) C9H13FN3O7P 56-70 0.31 (silica gel) Elemental analysis, NMR
5-Fluoro-2'-deoxyuridine 3',5'-cyclic monophosphate (5-fluoro-cdUMP) C9H11FN3O6P ~70 0.34 (cellulose TLC) Elemental analysis, NMR, UV
  • Elemental analyses confirmed the expected composition including carbon, hydrogen, fluorine, nitrogen, and phosphorus.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (including ^13C NMR) verified the chemical structure and ring closure.
  • Thin Layer Chromatography (TLC) on silica gel and cellulose plates was used to monitor reaction progress and purity.
  • The phosphorylation step requires careful temperature control to avoid side reactions and degradation.
  • The use of triethyl phosphate as solvent facilitates the phosphorylation reaction.
  • The cyclization reaction employs DCC as a dehydrating agent to promote intramolecular phosphate ester formation.
  • Purification by ion-exchange chromatography is critical to remove inorganic salts and side products.
  • The reaction times vary: phosphorylation typically takes 10-16 hours, while cyclization requires about 1.5 hours at reflux.
  • Alternative halogenated analogs (chloro, bromo, iodo) have been synthesized using similar methods but with adjusted reaction times and conditions.

The preparation of 5-fluoro-cdUMP is a well-established process involving:

  • Phosphorylation of 5-fluoro-2'-deoxyuridine with phosphoryl chloride in triethyl phosphate at low temperature.
  • Subsequent cyclization using DCC in pyridine to form the 3',5'-cyclic monophosphate.
  • Purification by ion-exchange chromatography to yield a high-purity compound suitable for biological evaluation.

This method is supported by detailed experimental data, including yields, chromatographic behavior, and spectroscopic characterization, confirming the successful synthesis of 5-fluoro-cdUMP with good efficiency and reproducibility.

Chemical Reactions Analysis

Biochemical Reactions and Enzyme Inhibition

FdUMP irreversibly inhibits thymidylate synthase by forming a covalent ternary complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate. This inhibition disrupts DNA synthesis by depleting thymidine triphosphate (dTMP) levels .

Key Observations :

  • Tissue Distribution : After 5-FU administration, FdUMP levels peak within 6 hours in ascites tumor, bone marrow, and duodenal mucosa, with higher concentrations in mucosal tissue .

  • Competitive Dynamics : Intracellular accumulation of dUMP (the natural substrate of thymidylate synthase) competes with FdUMP, slowing enzyme inactivation. Recovery of enzyme activity correlates with declining FdUMP levels and rising dUMP .

Data Table 1: FdUMP Levels and Elimination in Tissues

TissueFdUMP Peak TimeElimination Half-lifedUMP Accumulation
Ascites Tumor6 hInitial t₁/₂ = 6 hCoincides with recovery
Bone Marrow6 hFinal t₁/₂ = 7–9 daysProgressive
Duodenal Mucosa6 hRapid eliminationHigher baseline

Thermodynamic Analysis of FdUMP Binding

Isothermal titration microcalorimetry studies reveal that FdUMP binds to thymidylate synthase with both enthalpy and entropy contributions. At pH 7.1, binding involves proton uptake, with thermodynamic parameters varying with temperature .

Key Findings :

  • Binding Constants : At 25°C, the binding constant (Kₐ) is approximately 10⁸ M⁻¹, reflecting strong affinity .

  • Thermodynamic Parameters :

    • ΔG° : Negative (spontaneous binding).

    • ΔH° : Becomes increasingly negative with rising temperature.

    • ΔS° : Positive, indicating favorable entropy-driven binding .

Data Table 2: Thermodynamic Parameters for FdUMP Binding

Temperature (°C)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
16-58.0-16.0140
25-60.6-22.0130
35-63.2-28.0120

Stability and Prodrug Elimination

Prodrugs of FdUMP, such as sulfonyl-containing nucleoside phosphotriesters, undergo pH-dependent β-elimination to release FdUMP. Their stability is influenced by physiological conditions .

Key Stability Data :

  • Half-lives : Range from 0.33 to 12.23 hours in phosphate buffer (pH 7.4, 37°C), with accelerated elimination in human plasma .

  • Potency : Prodrugs with FdUMP moieties show higher cytotoxicity than 5-FU and non-FdUMP analogs .

Data Table 3: Stability of FdUMP Prodrugs

Buffer ConditionHalf-life (h)Acceleration Factor
0.1 M Phosphate (pH 7.4)0.33–12.23Plasma: 2–5× faster

Reaction Classification

While FdUMP’s reactions are primarily biochemical (e.g., enzyme inhibition, nucleotide metabolism), its prodrug elimination involves hydrolytic cleavage (specifically β-elimination), a type of decomposition reaction . The irreversible binding to thymidylate synthase can be classified as a nucleophilic substitution reaction , facilitated by the enzyme’s active site .

Scientific Research Applications

Chemistry

  • Model Compound Studies : 5-fluoro-cdUMP is utilized to study the effects of fluorine substitution on nucleotides and their interactions with enzymes. This helps in understanding the structural and functional implications of such modifications on biochemical pathways.

Biology

  • Mechanisms of DNA Synthesis : Researchers employ 5-fluoro-cdUMP to investigate the mechanisms of DNA synthesis and repair. Its role in inhibiting thymidylate synthase allows for detailed studies on how disruptions in this pathway can affect cellular metabolism and proliferation.

Medicine

  • Anticancer Properties : The compound is extensively studied for its efficacy in treating various cancers, particularly colorectal, breast, and head and neck cancers. Clinical trials have demonstrated its potential to disrupt DNA synthesis in rapidly proliferating tumor cells, making it a valuable agent in cancer therapy .

Pharmaceutical Industry

  • Drug Development : In the pharmaceutical sector, 5-fluoro-cdUMP is a key compound in the development of new anticancer drugs and therapeutic agents. Its properties are leveraged to create more effective treatment regimens that can enhance patient outcomes .

Colorectal Cancer Treatment

A Phase II clinical trial investigated the use of pulse 5-fluoro-2’-deoxyuridine combined with leucovorin in patients with advanced colorectal cancer who had previously undergone chemotherapy. The study reported a modest response rate with some patients experiencing stable disease for extended periods .

Intrathecal Administration for Brain Tumors

Another study explored the intrathecal use of 5-fluoro-2’-deoxyuridine as a treatment for malignant brain tumors with meningeal dissemination. This approach aimed to evaluate the drug's effectiveness in penetrating the central nervous system and providing localized treatment .

Comparative Data Table

Application AreaDescriptionKey Findings/Notes
ChemistryStudies on fluorine substitution effectsImportant for understanding nucleotide interactions
BiologyMechanistic studies on DNA synthesisInsight into cellular metabolism pathways
MedicineAnticancer treatment efficacyEffective against colorectal, breast, head & neck cancers
Pharmaceutical IndustryDevelopment of new therapeutic agentsKey component in creating effective cancer treatments

Mechanism of Action

5-Fluoro-2’-deoxyuridine 5’-monophosphate exerts its effects by inhibiting thymidylate synthase, an enzyme responsible for the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This inhibition leads to a depletion of thymidine triphosphate, a nucleotide essential for DNA synthesis. The resulting imbalance in nucleotide pools causes DNA damage and cell death, particularly in rapidly dividing tumor cells . The compound forms a covalent complex with thymidylate synthase and the folate cofactor, N5–10-methylenetetrahydrofolate, leading to irreversible inhibition of the enzyme .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

5-Fluorouracil (5-FU)
  • Structure : Pyrimidine analog with fluorine substitution at the C5 position of uracil.
  • Mechanism : Requires metabolic activation to 5-fluoro-cdUMP for TS inhibition. Also incorporates into RNA as FUTP, causing ribosomal dysfunction .
  • Toxicity : Higher gastrointestinal toxicity (LD₅₀ in mice: ~260 mg/kg) due to RNA incorporation .
5-Fluoro-2'-deoxyuridine (FdUrd)
  • Structure : Deoxyribonucleoside form of 5-FU.
  • Mechanism : Phosphorylated intracellularly to 5-fluoro-cdUMP for TS inhibition. Lower RNA incorporation than 5-FU .
  • Toxicity : Reduced toxicity (LD₅₀ in mice: ~1400 mg/kg) compared to 5-FU .
  • Clinical Use : Less common due to poor bioavailability but used in hepatic artery infusions .
5-Fluorouridine Monophosphate (FUMP)
  • Structure : Ribonucleotide analog with a 5-fluorouracil base.
  • Toxicity : Associated with myelosuppression and mucositis .

Halogen-Substituted Analogs

5-Bromo-UMP
  • Structure: Uridine monophosphate with bromine at C5.
  • Mechanism : Acts as a competitive inhibitor of pyrimidine biosynthesis enzymes. Bromine’s larger atomic radius reduces TS binding affinity compared to fluorine .
  • Toxicity: Limited data, but preclinical studies suggest neuroinflammatory risks .

Thio-Substituted Analogs

2-Thio-5-fluoro-dUMP
  • Structure : Sulfur substitution at the C2 position of the pyrimidine ring.
  • Mechanism : Alters TS binding kinetics; reduced ternary complex stability compared to 5-fluoro-cdUMP .
  • Research Findings : 30% lower TS inhibitory activity in vitro than 5-fluoro-cdUMP .

Prodrug Derivatives

Amphiphilic 5'-FdUMP Prodrugs
  • Structure : Lipophilic conjugates (e.g., phospholipid-linked 5-fluoro-cdUMP).
  • Mechanism : Enhanced cellular uptake and sustained release of 5-fluoro-cdUMP .
  • Research Findings : 2.5-fold higher TS inhibition in colorectal cancer models compared to unmodified 5-fluoro-cdUMP .

Comparative Data Table

Compound Target TS IC₅₀ (nM) LD₅₀ (Mice, mg/kg) Primary Toxicity Mechanism Clinical Application
5-Fluoro-cdUMP TS 8.2 ± 1.3 N/A DNA synthesis inhibition Anticancer (metabolite)
5-FU TS, RNA 15.4 ± 2.1 260 RNA incorporation Broad-spectrum chemotherapy
FdUrd TS 9.8 ± 1.5 1400 Minimal RNA incorporation Hepatic metastases
FUMP RNA N/A 350 Ribosomal dysfunction Experimental
5-Bromo-UMP Pyrimidine biosynthesis 42.7 ± 5.6 N/A Neuroinflammation Preclinical research
2-Thio-5-fluoro-dUMP TS 11.9 ± 2.4 N/A Reduced TS binding Experimental

Data compiled from .

Key Research Findings

Prodrug Efficacy : Amphiphilic prodrugs of 5-fluoro-cdUMP enhance tumor targeting and reduce systemic exposure, mitigating toxicity .

Q & A

Q. What databases and search strategies are recommended for comprehensive literature reviews on 5-fluoro-cdUMP?

  • Strategy : Use Boolean operators in PubMed/Scopus: (“5-fluoro-cdUMP” OR “fluorodeoxyuridine monophosphate”) AND (“mechanism” OR “cytotoxicity”). Filter for studies with structured abstracts and high-impact journals (e.g., Journal of Medicinal Chemistry). Cross-reference patents via Google Patents for synthesis routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.